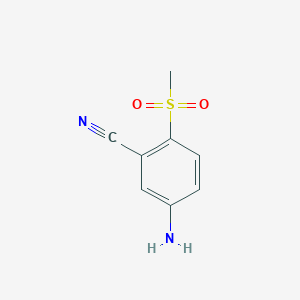

5-AMINO-2-METHANESULFONYLBENZONITRILE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXZJIAPUXJKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Modern Organic Synthesis

The importance of 5-AMINO-2-METHANESULFONYLBENZONITRILE in contemporary organic synthesis is derived from its nature as a versatile chemical intermediate. The compound incorporates three key functional groups, each offering a distinct reaction pathway for molecular elaboration.

The amino (-NH₂) group is a primary aromatic amine, which is a cornerstone for a multitude of chemical transformations. It can be readily diazotized to form a diazonium salt, which can then be subjected to a wide array of Sandmeyer or related reactions to introduce functionalities such as halogens, hydroxyl, or cyano groups. Furthermore, the amino group can participate in coupling reactions to form amides, sulfonamides, or C-N bonds, which are prevalent in many biologically active molecules.

The nitrile (-C≡N) group is another highly useful functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This versatility allows for the introduction of other critical functionalities into the molecular framework.

The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a common pharmacophore found in numerous therapeutic agents. It is generally stable under various reaction conditions, making it a reliable component of a larger molecular scaffold. Its presence can influence the electronic properties and bioavailability of a target molecule.

The likely synthetic route to this compound involves the reduction of its nitro precursor, 2-Methanesulfonyl-5-nitrobenzonitrile (B2945927). This transformation is a standard and efficient method in organic synthesis, often achieved with high yield using common reducing agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1549858-32-3 |

| Molecular Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.23 g/mol |

| IUPAC Name | 5-amino-2-(methylsulfonyl)benzonitrile |

This table is interactive. You can sort and filter the data.

While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structural motifs are present in compounds explored in pharmaceutical research. For instance, related aminobenzonitriles are utilized in the synthesis of 4-aminoquinolines, a class of compounds known for its antimalarial properties. cardiff.ac.uk Similarly, the structurally related 2-methyl-5-aminobenzenesulfonamide is a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy. google.com This underscores the potential of the this compound scaffold in the development of novel therapeutic agents.

Chemical Reactivity and Transformation Studies

Reactions Involving the Aromatic Amino Group

The presence of the amino group on the aromatic ring allows for a variety of chemical modifications, including acylation, sulfonylation, diazotization, and cyclization reactions. These transformations are fundamental in the synthesis of a wide array of derivatives with applications in various fields of chemistry.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of 5-amino-2-methanesulfonylbenzonitrile readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: Acylation is a common transformation for aromatic amines. For instance, the reaction of this compound with acylating agents such as 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) yields the corresponding amide derivative.

| Reactant | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid, HATU, DIPEA | DMF | tert-butyl 4-(((4-cyano-3-(methylsulfonyl)phenyl)carbamoyl)oxy)piperidine-1-carboxylate |

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of sulfonamide derivatives, which are of interest in medicinal chemistry.

Diazotization and Coupling Reactions

The aromatic amino group can be converted to a diazonium salt, which can then be used in a variety of coupling reactions to form azo compounds. The diazotization is typically carried out by treating this compound with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C).

The resulting diazonium salt is a versatile intermediate. For example, it can be coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce highly colored azo dyes. The specific color of the dye depends on the structure of the coupling component.

| Reactant | Reagents for Diazotization | Coupling Partner | Product Class | Reference |

|---|---|---|---|---|

| This compound | NaNO₂, HCl (aq) | Electron-rich aromatic compound (e.g., N,N-dimethylaniline) | Azo dye |

Condensation and Cyclization Reactions

The amino group of this compound can participate in condensation and cyclization reactions to form various heterocyclic systems. These reactions are often key steps in the synthesis of complex molecules with potential biological activity. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic rings.

One notable example is the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization with hydrazine (B178648) hydrate (B1144303) can yield substituted pyrazoles.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis to form either amides or carboxylic acids, or be reduced to a primary amine.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding amide or the carboxylic acid.

To Carboxylic Acid: Complete hydrolysis to the carboxylic acid, 5-amino-2-methanesulfonylbenzoic acid, is typically achieved under strong acidic or basic conditions with heating. For example, heating with a strong acid like concentrated hydrochloric acid will lead to the formation of the corresponding carboxylic acid.

To Amide: Partial hydrolysis to the amide, 5-amino-2-methanesulfonylbenzamide, can be accomplished under milder conditions. For example, treatment with hydrogen peroxide in a basic solution is a common method for the selective conversion of nitriles to amides.

| Desired Product | Typical Reagents and Conditions | Reference |

|---|---|---|

| 5-amino-2-methanesulfonylbenzoic acid | Conc. HCl, heat | |

| 5-amino-2-methanesulfonylbenzamide | H₂O₂, NaOH (aq), heat |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding (5-amino-2-(methylsulfonyl)phenyl)methanamine. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation using a metal catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere is another effective method.

| Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (5-amino-2-(methylsulfonyl)phenyl)methanamine | |

| H₂, Raney Nickel | Methanol/Ammonia (B1221849) | (5-amino-2-(methylsulfonyl)phenyl)methanamine |

Addition Reactions and Heterocycle Formation

The presence of a nucleophilic amino group and an electrophilic nitrile group on the same aromatic ring makes this compound a versatile precursor for the synthesis of various heterocyclic systems. The reactivity of such substituted anilines is well-documented, often leading to the formation of fused heterocyclic rings which are significant scaffolds in medicinal chemistry.

The amino group can react with a variety of dielectrophilic reagents to form new rings. For instance, in analogous systems, 5-aminopyrazoles undergo cyclocondensation with 1,3-dielectrophiles to yield pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov Similarly, the amino group of this compound could potentially react with β-ketoesters or malonic acid derivatives to form pyridone or pyrimidone rings fused to the benzene (B151609) core.

Another important pathway for heterocycle formation is the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline undergoes cyclization. documentsdelivered.com While the primary amino group of this compound would first need to be derivatized, this principle highlights the potential for intramolecular cyclization reactions. For example, reaction with reagents that introduce a vinyl group ortho to the amino group could facilitate such cyclizations. documentsdelivered.com

The nitrile group can also participate in heterocycle formation. For example, the reaction of ortho-aminobenzonitriles with suitable reagents can lead to the formation of quinazolines. Furthermore, multicomponent reactions involving aminotetrazoles, which share the nucleophilic amino group character, have been shown to be effective in constructing complex heterocyclic frameworks. nih.gov This suggests that this compound could be a valuable component in similar multicomponent strategies for diversity-oriented synthesis of heterocycles. researchgate.net

The synthesis of quinolines from N-(2-alkynyl)anilines through electrophilic cyclization is another relevant transformation. beilstein-journals.org Derivatization of the amino group of this compound to an N-alkynyl aniline (B41778) could pave the way for the synthesis of substituted quinolines, with the electronic nature of the methanesulfonyl and nitrile groups influencing the cyclization process.

Reactions Involving the Methanesulfonyl Group

The methanesulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can itself undergo chemical transformations.

The methanesulfonyl group is generally stable; however, under certain conditions, it can be transformed. In some heterocyclic systems, a methylsulfonyl group can be eliminated to generate a double bond, leading to aromatization. While this is more common in dihydro-heterocyclic systems, it points to the potential for the methanesulfonyl group to act as a leaving group under specific basic or thermal conditions.

Additionally, the C-S bond of the sulfonyl group can be cleaved under reductive conditions. However, more common are transformations where the sulfonyl group is displaced via nucleophilic aromatic substitution, particularly if the ring is sufficiently activated by other electron-withdrawing groups.

The methanesulfonyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. However, in this compound, the powerful ortho, para-directing amino group will dominate the regioselectivity of electrophilic attack. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the amino group (C4 and C6). The position C4 is sterically less hindered.

In nucleophilic aromatic substitution (SNA_r) reactions, the methanesulfonyl group acts as a strong activating group, stabilizing the negative charge of the Meisenheimer complex intermediate. This effect is most pronounced for nucleophilic attack at the positions ortho and para to the sulfonyl group. In this molecule, this would make the C1 (bearing the nitrile) and C3/C5 positions more susceptible to nucleophilic attack, although the presence of the amino group at C5 would likely disfavor attack at that position. The nitrile group at C1 could potentially be displaced by a strong nucleophile. Studies on arenesulfonyl chlorides have shown that ortho-alkyl groups can counterintuitively accelerate nucleophilic substitution at the sulfur atom, highlighting the complex interplay of steric and electronic effects that can influence the reactivity of sulfonyl-substituted aromatics.

Mechanistic Investigations of Key Transformations

In many chemical reactions, a competition exists between the formation of the kinetically favored product (formed fastest, lower activation energy) and the thermodynamically favored product (most stable). This is particularly relevant in the sulfonation of aromatic compounds and in addition reactions to conjugated systems.

For instance, in the potential electrophilic substitution on the benzene ring of this compound, substitution at the less sterically hindered C4 position might be kinetically favored. However, if the reaction is reversible, a thermodynamically more stable product, possibly involving substitution at C6, could predominate under conditions of thermodynamic control (e.g., higher temperature, longer reaction time).

Similarly, in heterocycle formation, different cyclization pathways may be available, leading to isomeric products. The reaction conditions could be tuned to favor either the kinetic or thermodynamic product. Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.

Based on related literature, several reaction mechanisms can be proposed for the transformations of this compound.

Heterocycle Formation (e.g., Pyrazolo[3,4-b]pyridine derivative): A plausible mechanism for the reaction of the amino group with a 1,3-dielectrophile, such as a β-ketoester, would involve an initial nucleophilic attack of the amino group on one of the carbonyl carbons, followed by an intramolecular cyclization via attack of the resulting intermediate on the second electrophilic center. Subsequent dehydration would lead to the aromatic heterocyclic product. This follows the general pattern for the synthesis of many fused heterocyclic systems. nih.gov

Radical Cyclization: Should the molecule be modified to contain a suitable radical precursor, intramolecular radical cyclization could occur. For example, if the amino group is derivatized with a group that can generate a radical, this radical could add to the nitrile group or the aromatic ring. Radical reactions of ene-sulfonamides often proceed through the formation of an α-sulfonamidoyl radical, which can then lead to various cyclic products.

Electrophilic Cyclization: As mentioned for quinoline (B57606) synthesis, if the amino group is converted to an N-alkynyl group, the mechanism would likely involve an initial attack of an electrophile (e.g., I+) on the alkyne. The resulting vinyl cation intermediate would then be trapped intramolecularly by the electron-rich aromatic ring, followed by rearomatization to yield the quinoline product. beilstein-journals.org

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of derivatization reactions involving this compound is primarily dictated by the directing effects of the amino (-NH2), methanesulfonyl (-SO2CH3), and nitrile (-CN) substituents on the aromatic ring.

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.

Conversely, the methanesulfonyl group is a strong deactivating group and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The nitrile group is also a deactivating, meta-directing group.

In this compound, the substituents are positioned in a way that their directing effects are in partial opposition. The position para to the activating amino group is occupied by the methanesulfonyl group. The positions meta to the deactivating methanesulfonyl group are either substituted by the amino group or the nitrile group. Therefore, electrophilic substitution is most likely to be directed to the positions ortho to the powerfully activating amino group, which are C4 and C6.

Stereoselectivity in derivatization would primarily arise from reactions that introduce a new chiral center. This could occur, for example, through the acylation or alkylation of the amino group with a chiral reagent, or through a subsequent reaction on a derivative that creates a stereocenter. Without specific documented examples, the discussion of stereoselectivity remains theoretical.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

One-Dimensional (¹H, ¹³C) NMR Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Analysis

In the ¹H NMR spectrum of 5-amino-2-methanesulfonylbenzonitrile, the aromatic protons appear as distinct signals in the downfield region due to the deshielding effect of the benzene (B151609) ring. The amino group protons (-NH₂) typically present as a broad singlet, and the methyl protons of the methanesulfonyl group (-SO₂CH₃) appear as a sharp singlet in the upfield region. The precise chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-donating amino group and the electron-withdrawing sulfonyl and nitrile groups.

The expected splitting patterns for the aromatic protons are governed by their coupling constants (J). For the 1,2,4-trisubstituted ring system, a set of doublets and a doublet of doublets would be anticipated.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm range. The aromatic carbons resonate between approximately 110 and 155 ppm, with their exact shifts determined by the attached functional groups. The carbon of the methyl group in the methanesulfonyl moiety is expected to appear at the most upfield position.

Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, the following table is based on established principles of NMR spectroscopy and data from analogous structures. Actual values may vary.)

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | H-3 | ~8.0 | d |

| Aromatic H | H-6 | ~7.8 | d |

| Aromatic H | H-4 | ~7.0 | dd |

| Amino | -NH₂ | ~5.0-6.0 | br s |

| Methyl | -SO₂CH₃ | ~3.2 | s |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |

| Aromatic C | C-5 (C-NH₂) | ~150 | |

| Aromatic C | C-2 (C-SO₂) | ~140 | |

| Nitrile | -C≡N | ~118 | |

| Aromatic C | C-1 (C-CN) | ~115 | |

| Aromatic C | C-6 | ~135 | |

| Aromatic C | C-4 | ~120 | |

| Aromatic C | C-3 | ~125 | |

| Methyl | -SO₂CH₃ | ~45 |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Two-Dimensional (COSY, HMBC, HSQC) NMR Techniques for Structural Confirmation

To unambiguously assign the signals from the 1D spectra, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between adjacent aromatic protons (e.g., H-3 and H-4; H-4 and H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon signal by linking the ¹H chemical shift to its corresponding ¹³C chemical shift. For instance, the signals for H-3, H-4, and H-6 would show correlations to the signals for C-3, C-4, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would be expected from the methyl protons (-SO₂CH₃) to the sulfonyl-bearing carbon (C-2), and from the aromatic protons (e.g., H-4) to the nitrile carbon (C-7) and the amino-bearing carbon (C-5).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum would display distinct absorption bands corresponding to the stretching and bending vibrations of its key bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Medium |

| Aromatic Ring | C=C Stretch | 1550 - 1650 | Medium-Strong |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 800 - 900 | Strong |

The presence of strong bands for the S=O stretches, a sharp peak for the nitrile group, and distinct N-H stretching bands would be key identifiers in the IR spectrum.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric stretch of the sulfonyl group and the stretching of the aromatic ring would be expected to produce strong Raman signals. The nitrile stretch is also typically Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the Raman signal. This technique involves adsorbing the molecule onto a nanostructured metal surface (typically silver or gold). Given the presence of the amino group, which can interact with such surfaces, SERS could be a valuable tool for detecting this compound at very low concentrations.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions associated with the substituted benzene ring. The presence of the amino group (an auxochrome) and the nitrile and sulfonyl groups (chromophores) shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Typically, aromatic amines show strong absorption bands in the UV region. It is expected that this compound would exhibit one or more absorption maxima in the 250-400 nm range. Information on the emission (fluorescence) properties of this specific compound is not widely available but would depend on the nature of its lowest excited state and the efficiency of non-radiative decay processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within the substituted benzene ring. The presence of an amino (-NH2) group, a methanesulfonyl (-SO2CH3) group, and a nitrile (-CN) group on the aromatic ring influences the energy of the π → π* and n → π* transitions.

Aromatic compounds typically exhibit two main absorption bands in the UV region, originating from π → π* transitions of the benzene ring. acs.org The presence of substituent groups can cause a bathochromic (red) or hypsochromic (blue) shift of these bands and can also affect their intensity. The amino group, being a strong electron-donating group (auxochrome), generally causes a significant red shift in the absorption maxima. acs.org Conversely, the methanesulfonyl and nitrile groups are electron-withdrawing groups, which also influence the electronic transitions.

In similar substituted phenyl sulfones, the sulfonyl group's interaction with the aromatic nucleus has been attributed to resonance effects, leading to a bathochromic displacement of the benzenoid absorption. acs.org For instance, in p-aminophenyl methyl sulfone, a significant red shift is observed due to the strong resonance interaction between the electron-donating amino group and the electron-withdrawing sulfonyl group. acs.org Given the structure of this compound, similar electronic behavior is expected. The primary absorption bands are likely due to π → π* transitions, and their positions would be a composite effect of all three substituents. The spectrum of a related compound, divinyl sulfone, shows an absorption maximum at 200 nm, though aromatic sulfones absorb at longer wavelengths. researchgate.netsielc.com

Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Associated Functional Groups |

| π → π | 220-280 | Benzene ring |

| π → π (Charge Transfer) | > 280 | Interaction between amino and sulfonyl/nitrile groups |

Fluorescence Spectroscopy (If applicable to the compound)

Compounds containing an aminobenzonitrile moiety are known to exhibit fluorescence. rsc.orgacs.org The fluorescence properties are highly dependent on the electronic nature of the substituents and the solvent polarity. rsc.org For 4-aminobenzonitrile (B131773) (ABN), a single fluorescence emission band is typically observed, which can be red-shifted in the presence of solvent molecules. rsc.org The amino group's electron-donating nature is crucial for the emissive properties.

It is hypothesized that this compound would be fluorescent due to the presence of the aminobenzonitrile substructure. The electron-withdrawing methanesulfonyl group could potentially influence the excited state charge distribution and thus the emission wavelength and quantum yield. In some aminobenzonitrile derivatives, intramolecular charge transfer (ICT) can lead to dual fluorescence, although this is less common for derivatives like ABN itself compared to 4-dimethylaminobenzonitrile (DMABN). acs.org The fluorescence of aminobenzonitriles can be quenched by certain metal ions or affected by the formation of van der Waals complexes. acs.orgnih.gov

Anticipated Fluorescence Properties of this compound

| Property | Expected Observation | Influencing Factors |

| Emission | Likely to be fluorescent in the near-UV or blue region. | Aminobenzonitrile core structure. |

| Stokes Shift | A measurable difference between absorption and emission maxima. | Molecular relaxation in the excited state. |

| Quantum Yield | Variable, potentially moderate. | Influence of the methanesulfonyl group and solvent. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of this compound can be calculated from the sum of the exact masses of its constituent atoms (C8H8N2O2S).

Calculated Exact Mass for this compound

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 8 | 8.062600 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | 196.030649 |

The experimentally determined monoisotopic mass from an HRMS instrument should closely match this calculated value, typically within a few parts per million (ppm), confirming the elemental formula of the compound.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways that reveal their structure. For this compound, the fragmentation pattern would be influenced by the stability of the resulting ions and neutral losses.

Key fragmentation pathways for related aromatic sulfones and amines include:

Loss of SO2 : A common fragmentation for aromatic sulfonamides and sulfones is the elimination of a neutral sulfur dioxide molecule (SO2; 64 Da). nih.govresearchgate.net This often occurs through a rearrangement process. nih.gov

Cleavage of the C-S bond : The bond between the aromatic ring and the sulfur atom can cleave, leading to fragments corresponding to the phenyl ring and the methanesulfonyl group.

Loss of a methyl radical : Cleavage of the S-CH3 bond can result in the loss of a methyl radical (•CH3; 15 Da).

Fragmentation of the amine group : Loss of ammonia (B1221849) (NH3) or related fragments can occur. nih.gov

Loss of HCN : For benzonitrile (B105546) derivatives, the loss of a neutral hydrogen cyanide molecule (HCN; 27 Da) is a known fragmentation pathway. nih.gov

Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Neutral Loss | Fragmentation Pathway |

| 196 | [M]+• or [M+H]+ | Molecular Ion |

| 181 | [M - CH3]+ | Loss of a methyl radical from the sulfonyl group. |

| 132 | [M - SO2]+• | Elimination of sulfur dioxide. |

| 117 | [M - SO2 - CH3]+ | Sequential loss of SO2 and a methyl radical. |

| 105 | [C7H5N]+• | Fragment corresponding to aminobenzonitrile after C-S bond cleavage. |

| 92 | [C6H6N]+ | Further fragmentation of the aminobenzonitrile moiety. |

| 79 | [SO2CH3]+ | Methanesulfonyl cation. |

X-ray Crystallography Studies

As of the latest available data, a single crystal X-ray diffraction study specifically for this compound has not been reported in publicly accessible literature. However, a detailed crystallographic analysis of the closely related compound, 5-amino-2-methylbenzenesulfonamide (B32415) (which differs by having a -SO2NH2 group instead of a -SO2CH3 group and lacks the nitrile), provides valuable insight into the likely molecular geometry and packing in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry

The study of 5-amino-2-methylbenzenesulfonamide reveals key structural features that are likely to be conserved in this compound.

In the crystal structure of 5-amino-2-methylbenzenesulfonamide, the molecule adopts a configuration where the benzene ring is planar. The sulfur atom and the nitrogen atom of the amino group lie very close to the plane of the aromatic ring. Specifically, the sulfur atom is displaced by only 0.013 Å from the plane. This planarity suggests significant electronic conjugation between the substituents and the ring.

A network of intermolecular hydrogen bonds is crucial for stabilizing the crystal structure. In 5-amino-2-methylbenzenesulfonamide, N-H···O interactions link the molecules into a three-dimensional network. It is highly probable that in a crystal of this compound, the amino group would also participate in hydrogen bonding, potentially with the oxygen atoms of the sulfonyl group or the nitrogen atom of the nitrile group of neighboring molecules.

Crystallographic Data for the Analogous Compound: 5-Amino-2-methylbenzenesulfonamide

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Unit Cell Dimensions | a = 10.679(2) Å, b = 22.431(5) Å, c = 7.1980(14) Å |

| Volume | 1724.2(6) ų |

| Z (Molecules per unit cell) | 8 |

| Density (calculated) | 1.435 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 294 K |

Data sourced from a study on 5-amino-2-methylbenzenesulfonamide, a structurally similar compound.

Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental data on the crystal structure, crystal packing, or specific intermolecular interactions for the compound This compound could be located.

Therefore, the section on "" focusing on the analysis of crystal packing and intermolecular interactions cannot be provided at this time.

It is important to note that while crystallographic information for a similarly named compound, 5-amino-2-methylbenzenesulfonamide, is available and details its three-dimensional network stabilized by N-H···O hydrogen bonds, this information is not applicable to this compound due to the differences in their chemical structures. nih.govresearchgate.net

Further research, including single-crystal X-ray diffraction analysis of this compound, would be required to determine its crystal packing and the nature of its intermolecular interactions.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is exceptionally well-suited for studying the properties of organic molecules like 5-amino-2-methanesulfonylbenzonitrile. Typically, these calculations employ functionals such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

While specific calculated data for this compound is not prevalent in published literature, a DFT analysis would yield precise geometric parameters. For illustrative purposes, a table of expected parameters is shown below. These values are derived from established data for similar functional groups, such as those found in aminobenzene sulfonamides. indexcopernicus.com

Table 1: Representative Theoretical Geometrical Parameters for this compound (Illustrative Data) (Note: These values are hypothetical and represent typical outputs of a DFT/B3LYP calculation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | 1.78 Å |

| S=O (avg.) | 1.45 Å | |

| S-C (methyl) | 1.77 Å | |

| C-NH₂ | 1.40 Å | |

| C≡N | 1.15 Å | |

| Bond Angles | O=S=O | 120.0° |

| C-S-C | 104.0° | |

| C-C-NH₂ | 121.0° | |

| C-C-C≡N | 179.0° | |

| Dihedral Angles | C-C-S-O | ~60° / ~180° |

Conformational analysis would further investigate the rotation around single bonds, such as the C-S bond, to identify different conformers and their relative energy stabilities.

DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to verify and interpret experimental data.

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations predict the vibrational modes of the molecule. These calculated frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and scattering peaks in a Raman spectrum. Comparing calculated and experimental spectra helps in assigning specific vibrational modes (e.g., N-H stretch, S=O stretch, C≡N stretch) to the observed peaks. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. These transitions correspond to the absorption of light in the ultraviolet-visible range and are used to predict the λ-max values of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting the ¹H and ¹³C NMR chemical shifts. Calculated shifts are compared to a standard reference, like Tetramethylsilane (TMS), and provide a powerful tool for structure elucidation.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These values are hypothetical examples of what a DFT calculation might predict.)

| Spectrum | Feature | Predicted Wavenumber/Shift |

| FT-IR | N-H Stretch (amino) | 3450-3300 cm⁻¹ |

| C≡N Stretch (nitrile) | 2230 cm⁻¹ | |

| S=O Asymmetric Stretch | 1350 cm⁻¹ | |

| S=O Symmetric Stretch | 1160 cm⁻¹ | |

| UV-Vis | π → π* Transition | ~280 nm |

| ¹H NMR | -NH₂ Protons | ~4.5 ppm |

| Aromatic Protons | 7.0 - 7.8 ppm | |

| -SO₂CH₃ Protons | ~3.1 ppm | |

| ¹³C NMR | C-SO₂ | ~140 ppm |

| C-NH₂ | ~148 ppm | |

| C≡N | ~118 ppm |

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic properties and reactivity.

HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring.

LUMO: Represents the ability to accept an electron. The LUMO is likely concentrated around the electron-withdrawing methanesulfonyl and nitrile groups.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. DFT calculations on similar sulfonamide compounds have shown this gap to be a critical parameter in assessing electronic behavior. indexcopernicus.com

Quantum Chemical Calculations for Chemical Bonding

Quantum chemical methods can elucidate how electrons are distributed among the atoms in a molecule. Analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide atomic charges, revealing the electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the nitrile group are expected to carry significant negative charges, while the sulfur atom and the hydrogen atoms of the amino group would be more positive.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other chemical species. nih.gov

The MEP map uses a color scale to denote electrostatic potential:

Red: Regions of most negative potential (electron-rich), indicating likely sites for electrophilic attack. For this molecule, these would be centered on the sulfonyl oxygen atoms and the nitrile nitrogen atom.

Blue: Regions of most positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green/Yellow: Regions of near-zero or intermediate potential.

An MEP analysis of this compound would confirm the reactive sites, showing a high negative potential around the sulfonyl and nitrile groups, and a positive potential near the amine hydrogens, thereby mapping the molecule's reactive landscape. indexcopernicus.com

Based on a comprehensive search of available scientific literature, there is no specific theoretical or computational chemistry research focused on the reaction mechanisms, transition state analysis, or reaction pathway mapping of the compound this compound.

Therefore, it is not possible to provide the detailed research findings, data tables, and analysis as requested in the specified outline. The scientific community has not published studies on the theoretical elucidation of reaction mechanisms involving this particular molecule.

Role of 5 Amino 2 Methanesulfonylbenzonitrile As a Chemical Intermediate

Building Block for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmacologically active agents. ajol.info The functional groups present in 5-amino-2-methanesulfonylbenzonitrile make it a versatile precursor for the construction of various heterocyclic systems.

The aromatic amine group serves as a key nucleophile, enabling cyclization reactions to form nitrogen-containing heterocycles. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents to construct pyrimidine (B1678525) rings. nih.govnih.gov Similarly, reaction with α-haloketones can lead to the formation of imidazole (B134444) derivatives, another privileged structure in drug discovery. nih.gov The nitrile group can also participate in cyclization reactions, often after being converted to an amidine or other reactive intermediate.

The presence of the methanesulfonyl group can influence the reactivity of the aromatic ring and can be a key pharmacophore in the final molecule, potentially interacting with biological targets. The interplay between the amino and nitrile groups allows for the regioselective synthesis of fused heterocyclic systems, such as thienopyridines or pyrazolopyrimidines, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

| Heterocyclic System | Potential Synthetic Precursors with this compound | General Reaction Type |

| Pyrimidines | β-Diketones, β-Ketoesters, Acrylonitriles | Condensation/Cyclization nih.govnih.gov |

| Imidazoles | α-Haloketones, Dicarbonyls | Hantzsch-type synthesis nih.gov |

| Quinolines/Quinazolines | α,β-Unsaturated carbonyls, Orthoesters | Friedländer/Niementowski-type reactions |

| Fused Heterocycles | Dicarbonyls, Cyanoacetates | Multi-step condensation/cyclization |

This table presents potential synthetic routes based on the known reactivity of the functional groups in this compound.

Precursor in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. google.com These reactions are prized for their atom economy, operational simplicity, and their ability to rapidly generate molecular complexity and diversity. nih.govmdpi.com

The primary amine functionality of this compound makes it an ideal candidate for participation in several classical MCRs. For example, it can serve as the amine component in the Ugi four-component reaction (U-4CR), reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamide derivatives. nih.govmdpi.com These products can then be subjected to further cyclization reactions to generate a variety of heterocyclic scaffolds, such as 2-oxopiperazines. nih.gov

Similarly, it could be utilized in the Biginelli reaction with an aldehyde and a β-ketoester to synthesize dihydropyrimidinones, or in the Hantzsch pyridine (B92270) synthesis. The resulting products would be decorated with the methanesulfonylbenzonitrile moiety, providing a vector for further functionalization or for direct use in biological screening.

Potential Multi-component Reactions Involving this compound:

| MCR Name | Reactant Types | Potential Product Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamides nih.govmdpi.com |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinones |

| Hantzsch Synthesis | Aldehyde, 2 eq. β-Ketoester | Dihydropyridines |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides |

This table outlines the theoretical application of this compound in well-established multi-component reactions based on its primary amine functionality.

Synthetic Utility in Complex Chemical Libraries

The creation of complex chemical libraries is a central activity in modern drug discovery. Diversity-oriented synthesis (DOS) is a strategy employed to generate collections of structurally diverse small molecules from a common starting material. nih.govnih.gov this compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups.

Each functional group—the amine, the sulfone, and the nitrile—can be independently or sequentially modified to create a vast array of analogs. For instance, the amino group can be acylated, alkylated, or diazotized. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The methanesulfonyl group is generally stable but can influence the electronic properties of the molecule.

This ability to systematically modify the structure allows for the generation of a library of related compounds where specific structural features are varied. Such a library is invaluable for structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity, a critical step in optimizing lead compounds in drug development. nih.gov

Potential Derivatizations for Library Synthesis:

| Functional Group | Possible Modifications | Resulting Functionality |

| Amino (-NH2) | Acylation, Sulfonylation, Alkylation, Diazotization | Amide, Sulfonamide, Secondary/Tertiary Amine, Halide |

| Nitrile (-CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acid, Amide, Primary Amine, Tetrazole |

| Aromatic Ring | Electrophilic Aromatic Substitution (if activated) | Halogenation, Nitration |

This table illustrates the synthetic potential of this compound for the generation of diverse chemical libraries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.